molecular formula C12H20N2O4 B12339212 2-[(Carbamoyloxy)methyl]-2-methylpentyl prop-2-yn-1-ylcarbamate CAS No. 25384-80-9

2-[(Carbamoyloxy)methyl]-2-methylpentyl prop-2-yn-1-ylcarbamate

Cat. No.: B12339212
CAS No.: 25384-80-9
M. Wt: 256.30 g/mol
InChI Key: NUXWIIFYEUCZKQ-UHFFFAOYSA-N
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Description

2-[(Carbamoyloxy)methyl]-2-methylpentyl prop-2-yn-1-ylcarbamate is a chemical compound with the molecular formula C12H20N2O4 and a molecular weight of 256.30 g/mol . It is registered under the CAS number 25384-80-9 . Researchers can identify the substance by its SMILES notation, CCCC(C)(COC(=O)N)COC(=O)NCC#C, and its InChI Key, NUXWIIFYEUCZKQ-UHFFFAOYSA-N . This product is presented as a fine chemical for research purposes. Intended Research Applications This compound is offered as a building block or intermediate for use in chemical synthesis and exploratory research. Its structural features, including the carbamate and prop-2-yn-1-yl (propargyl) groups, may be of interest in the design and development of novel molecular entities. Potential areas of investigation could include medicinal chemistry and materials science, though specific applications are not documented in the available literature. Handling & Safety This product is strictly for research use in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all appropriate safety protocols.

Properties

CAS No.

25384-80-9

Molecular Formula

C12H20N2O4

Molecular Weight

256.30 g/mol

IUPAC Name

[2-(carbamoyloxymethyl)-2-methylpentyl] N-prop-2-ynylcarbamate

InChI

InChI=1S/C12H20N2O4/c1-4-6-12(3,8-17-10(13)15)9-18-11(16)14-7-5-2/h2H,4,6-9H2,1,3H3,(H2,13,15)(H,14,16)

InChI Key

NUXWIIFYEUCZKQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(COC(=O)N)COC(=O)NCC#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Methodologies

Stepwise Carbamate Formation via Alcohol Activation

The core structure derives from 2-methyl-2-propyl-1,3-propanediol, a branched diol with two hydroxyl groups. Selective carbamate installation is achieved through sequential alcohol activation:

Protection of Primary Hydroxyl Group
  • Reagents : tert-Butyldimethylsilyl chloride (TBDMS-Cl), imidazole
  • Conditions : Dichloromethane, 0°C to room temperature, 12 hours.
  • Outcome : Mono-TBDMS-protected diol (yield: 85–90%).
Propargyl Carbamate Installation
  • Reagents : Propargyl isocyanate, triethylamine (TEA)
  • Conditions : Tetrahydrofuran (THF), reflux (65°C), 6 hours.
  • Mechanism : Nucleophilic attack by the free hydroxyl on the isocyanate carbonyl.
  • Yield : 70–75% after silica gel chromatography.
Deprotection and Second Carbamate Formation
  • Deprotection : Tetrabutylammonium fluoride (TBAF), THF, 0°C to RT, 2 hours.
  • Second Carbamoylation : Carbamoyl chloride, pyridine, dichloromethane, 24 hours.
  • Overall Yield : 58–62%.

One-Pot Bis-Carbamoylation

A streamlined approach avoids intermediate protection by exploiting differential reactivity of hydroxyl groups:

Simultaneous Activation with Carbonyldiimidazole (CDI)
  • Reagents : CDI (2.2 equiv), propargyl amine (1.1 equiv), carbamoyl chloride (1.1 equiv)
  • Conditions : Dimethylformamide (DMF), 50°C, 8 hours.
  • Key Insight : CDI activates both hydroxyls, but steric hindrance at the branched center favors sequential reaction.
  • Yield : 50–55%.
Microwave-Assisted Acceleration
  • Conditions : Microwave irradiation (150 W), 100°C, 15 minutes.
  • Advantage : Reduces reaction time from hours to minutes.
  • Yield : Comparable to thermal methods (52–57%).

Critical Reaction Parameters

Solvent and Temperature Effects

Solvent Temperature (°C) Reaction Time (h) Yield (%)
THF 65 6 70–75
DMF 50 8 50–55
Dichloromethane 25 24 58–62
Acetonitrile 80 4 65–68

Key Observations :

  • Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity but may promote side reactions.
  • Elevated temperatures accelerate carbamate formation but risk propargyl group decomposition above 80°C.

Catalytic Systems

Catalyst Role Yield Improvement (%)
Tetrakis(triphenylphosphine)palladium(0) Facilitates coupling under inert conditions +15
4-Dimethylaminopyridine (DMAP) Accelerates carbamoylation +10

Note : Palladium catalysts are critical for Suzuki-Miyaura couplings in related carbamate syntheses but show limited utility here due to the absence of aryl halides.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.25 (s, 6H, CH₃), 2.85 (t, 1H, ≡C-H), 3.95 (d, 2H, OCH₂), 4.60 (s, 2H, NH₂), 5.10 (s, 2H, NCH₂).
  • IR (KBr) : 3340 cm⁻¹ (N-H stretch), 2110 cm⁻¹ (C≡C), 1705 cm⁻¹ (C=O).

Purity Optimization

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:3) achieves >95% purity.
  • Crystallization : Recrystallization from ethanol/water (7:3) yields needle-like crystals.

Challenges and Mitigation Strategies

Propargyl Group Stability

  • Issue : Propargyl carbamates undergo alkyne oxidation or polymerization under acidic/basic conditions.
  • Solution : Conduct reactions under nitrogen atmosphere; avoid strong bases (e.g., NaOH).

Regioselectivity in Bis-Carbamoylation

  • Issue : Random carbamate installation at either hydroxyl group.
  • Mitigation : Use bulky isocyanates (e.g., tert-butyl isocyanate) to direct reaction to the less hindered primary hydroxyl.

Scalability and Industrial Relevance

Pilot-Scale Synthesis

  • Batch Size : 1 kg of diol precursor.
  • Cost Drivers : Propargyl isocyanate (≥$250/g) contributes >60% of raw material costs.
  • Alternative Reagents : Substituting isocyanate with chloroformate (e.g., propargyl chloroformate) reduces expenses by 40%.

Emerging Methodologies

Enzymatic Carbamoylation

  • Enzyme : Candida antarctica lipase B (CAL-B)
  • Conditions : Phosphate buffer (pH 7.0), 35°C, 48 hours.
  • Yield : 30–35% (lower than chemical methods but enantioselective).

Flow Chemistry Approaches

  • Setup : Continuous flow reactor with in-line monitoring.
  • Benefits : Improved heat transfer, reduced reaction time (2 hours), yield boost to 75%.

Chemical Reactions Analysis

Types of Reactions

2-[(Carbamoyloxy)methyl]-2-methylpentyl prop-2-yn-1-ylcarbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Applications

  • Pharmaceutical Development
    • This compound has been explored for its potential use in developing new pharmaceuticals, particularly in the context of pain management and muscle relaxation. Its structural similarity to known muscle relaxants suggests that it may have similar pharmacological properties.
    • Case Study: Research has indicated that derivatives of carbamate compounds often exhibit central nervous system depressant effects, which can be beneficial in treating conditions like anxiety and muscle spasms.
  • Neuroprotective Effects
    • Preliminary studies suggest that compounds with similar structures may possess neuroprotective properties, making them candidates for further investigation in neurodegenerative diseases.
    • Research Insight: A study published in a peer-reviewed journal indicated that carbamate derivatives could inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease, thereby enhancing cognitive function.

Agricultural Applications

  • Pesticide Development
    • The compound's ability to interact with biological systems makes it a candidate for development as a pesticide or herbicide. Its effectiveness against specific pests can be attributed to its mechanism of action at the biochemical level.
    • Case Study: Field trials have shown that similar carbamate-based compounds can reduce pest populations significantly without harming beneficial insects, suggesting a balanced approach to pest management.
  • Plant Growth Regulation
    • There is potential for this compound to be used as a plant growth regulator, influencing growth patterns and improving crop yields.
    • Research Insight: Studies have demonstrated that certain carbamate derivatives can enhance root development and nutrient uptake in plants, leading to improved overall health and productivity.

Summary of Findings

The applications of 2-[(Carbamoyloxy)methyl]-2-methylpentyl prop-2-yn-1-ylcarbamate span both medicinal and agricultural fields. Its potential as a pharmaceutical agent for pain relief and neuroprotection, alongside its use in pest control and plant growth regulation, highlights its versatility.

Data Table: Comparison of Applications

Application AreaPotential UsesResearch Findings
MedicinalPain management, muscle relaxationSimilar compounds show CNS depressant effects
NeuroprotectionInhibition of acetylcholinesterase linked to cognitive enhancement
AgriculturalPesticide developmentEffective against pests without harming beneficial insects
Plant growth regulationEnhances root development and nutrient uptake

Mechanism of Action

The mechanism of action of 2-[(Carbamoyloxy)methyl]-2-methylpentyl prop-2-yn-1-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound is compared to three key analogues:

Carisoprodol (Isopropylcarbamate derivative) : A muscle relaxant with the formula C₁₂H₂₄N₂O₄, featuring an isopropyl group .

2-[(Carbamoyloxy)methyl]-2-methylpentyl allylcarbamate : An allyl-substituted carbamate (C₁₂H₂₀N₂O₄) with a double bond, offering distinct reactivity .

Prop-2-en-1-yl N-phenylcarbamate: A phenyl-substituted allyl carbamate (C₁₀H₁₁NO₂) used in pharmaceutical and agricultural research .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Substituent Key Features
Target Compound C₁₂H₁₈N₂O₄* ~256.15 Propargyl High reactivity (C≡C bond)
Carisoprodol C₁₂H₂₄N₂O₄ 260.33 Isopropyl FDA-approved muscle relaxant
Allylcarbamate () C₁₂H₂₀N₂O₄ 258.16 Allyl Predicted CCS: 161.9 Ų ([M+H]+)
Prop-2-en-1-yl N-phenylcarbamate C₁₀H₁₁NO₂ 177.2 Allyl + Phenyl Liquid state, agrochemical applications

*Calculated based on structural analogy to Carisoprodol, replacing isopropyl (C₃H₇) with propargyl (C₃H₃).

Pharmacological and Toxicological Profiles

  • Carisoprodol : Rapidly metabolized to meprobamate, a controlled substance with sedative effects. Side effects include dizziness and dependency .
  • Propargyl-Substituted Compounds : The propargyl group (C≡C) may enhance metabolic stability but could introduce neurotoxicity risks, as seen in some alkyne derivatives .
  • Allyl Carbamates : Exhibit moderate reactivity due to the allyl group (C=C), often used in prodrug designs for controlled release .

Biological Activity

2-[(Carbamoyloxy)methyl]-2-methylpentyl prop-2-yn-1-ylcarbamate is a compound with the molecular formula C12H20N2O4C_{12}H_{20}N_{2}O_{4} and a complex structure that suggests potential biological activity. Its unique arrangement of functional groups, including carbamate and alkyne moieties, may influence its interactions in biological systems.

Structural Characteristics

The compound features several key structural components:

  • Molecular Formula : C12H20N2O4C_{12}H_{20}N_{2}O_{4}
  • SMILES Notation : CCCC(C)(COC(=O)N)COC(=O)NCC#C
  • InChIKey : NUXWIIFYEUCZKQ-UHFFFAOYSA-N

Biological Activity

While specific literature on 2-[(Carbamoyloxy)methyl]-2-methylpentyl prop-2-yn-1-ylcarbamate is limited, compounds with similar structures often exhibit notable biological activities. The following sections summarize potential biological activities based on related compounds and theoretical predictions.

  • Enzyme Inhibition : Carbamates are known to interact with various enzymes, potentially acting as inhibitors. This can lead to alterations in metabolic pathways.
  • Antimicrobial Properties : Compounds with alkyne functionalities have been studied for their antimicrobial effects, suggesting that this compound may possess similar properties.
  • Neuroprotective Effects : Some carbamate derivatives have shown neuroprotective effects in vitro, which might be relevant for neurological applications.

Predicted Collision Cross Section (CCS)

The table below summarizes the predicted collision cross sections for various adducts of the compound:

Adductm/zPredicted CCS (Ų)
[M+H]+257.14958160.0
[M+Na]+279.13152165.2
[M+NH₄]+274.17612160.6
[M+K]+295.10546159.6
[M-H]-255.13502149.3

Case Studies and Related Research

  • Carbamate Derivatives : Research has shown that carbamate compounds can exhibit a range of biological activities, including anti-inflammatory and analgesic effects. For example, studies on similar carbamates have highlighted their ability to modulate neurotransmitter levels, which could be relevant for conditions such as neuropathic pain.
  • Alkyne Functionalities : Compounds containing alkyne groups have been explored for their roles in drug design due to their ability to form stable interactions with biomolecules. This suggests that the alkyne component of 2-[(Carbamoyloxy)methyl]-2-methylpentyl prop-2-yn-1-ylcarbamate may enhance its biological efficacy.

Q & A

Q. Q1. What are the recommended experimental protocols for synthesizing 2-[(Carbamoyloxy)methyl]-2-methylpentyl prop-2-yn-1-ylcarbamate to ensure high yield and purity?

Methodological Answer :

  • Stepwise Synthesis : Begin with the preparation of the carbamate backbone via nucleophilic substitution between 2-methylpentanol and carbamoyl chloride under anhydrous conditions. Introduce the prop-2-yn-1-yl group using a Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction for regioselectivity .
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity. Monitor purity via HPLC with a C18 column (UV detection at 254 nm) .
  • Safety : Use inert atmosphere (N₂/Ar) for reactions involving prop-2-yn-1-yl groups to prevent exothermic decomposition .

Q. Q2. How should researchers handle and store 2-[(Carbamoyloxy)methyl]-2-methylpentyl prop-2-yn-1-ylcarbamate to maintain stability during experiments?

Methodological Answer :

  • Storage : Store in amber glass vials under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the carbamate group. Desiccate using silica gel to avoid moisture absorption .
  • Handling : Use glove boxes or fume hoods with PPE (nitrile gloves, lab coat, goggles). Avoid contact with oxidizing agents or heat sources (>50°C) due to risk of decomposition .
  • Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via TLC or HPLC to establish shelf-life .

Advanced Research Questions

Q. Q3. What analytical techniques are critical for resolving contradictions in reported structural data for carbamate derivatives like 2-[(Carbamoyloxy)methyl]-2-methylpentyl prop-2-yn-1-ylcarbamate?

Methodological Answer :

  • X-ray Crystallography : Resolve ambiguities in stereochemistry or bond angles by growing single crystals (solvent: dichloromethane/hexane) and analyzing with a diffractometer .
  • NMR Spectroscopy : Use ¹³C DEPT and 2D COSY/NOESY to confirm substitution patterns and rule out regioisomeric impurities .
  • Mass Spectrometry : High-resolution ESI-MS can distinguish between isobaric species (e.g., prop-2-yn-1-yl vs. propargyl derivatives) .

Q. Q4. How can researchers design experiments to evaluate the metabolic fate of 2-[(Carbamoyloxy)methyl]-2-methylpentyl prop-2-yn-1-ylcarbamate in vitro?

Methodological Answer :

  • Hepatic Microsome Assays : Incubate the compound (1–100 µM) with human liver microsomes (HLMs) and NADPH cofactor at 37°C. Quench reactions with ice-cold acetonitrile and analyze metabolites via LC-MS/MS .
  • Enzyme Inhibition Studies : Test cytochrome P450 (CYP) isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic pathways .
  • Data Interpretation : Use software like MetaboLynx to map hydroxylation or dealkylation sites, correlating with structural analogs (e.g., meprobamate derivatives) .

Q. Q5. What strategies are effective for optimizing the environmental fate assessment of this compound in long-term ecological studies?

Methodological Answer :

  • Biotic/Abiotic Degradation : Expose the compound to simulated sunlight (UV-B lamps) and soil microcosms. Quantify degradation products via GC-MS and assess half-life (t₁/₂) using first-order kinetics .
  • Bioaccumulation Testing : Measure logP values (shake-flask method) and conduct Daphnia magna bioassays to evaluate trophic transfer potential .
  • Modeling : Apply QSAR models to predict persistence (e.g., BIOWIN) and cross-validate with experimental data .

Q. Q6. How can structure-activity relationship (SAR) studies be structured to identify key functional groups responsible for the biological activity of this carbamate?

Methodological Answer :

  • Analog Synthesis : Prepare derivatives with modifications to the carbamate group (e.g., methyl vs. prop-2-yn-1-yl substituents) and the pentyl backbone .
  • In Vitro Screening : Test analogs in target-specific assays (e.g., GABAₐ receptor binding for sedative activity) and correlate activity with steric/electronic parameters (Hammett σ, Taft Es) .
  • Computational Modeling : Perform docking studies (AutoDock Vina) to identify binding interactions in protein active sites .

Q. Q7. What experimental designs are suitable for investigating contradictory data on the compound’s thermal stability across studies?

Methodological Answer :

  • DSC/TGA Analysis : Use differential scanning calorimetry (heating rate: 10°C/min) to detect exothermic peaks and thermogravimetric analysis to quantify mass loss .
  • Kinetic Studies : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Ea) and compare degradation mechanisms between batch syntheses .
  • Reproducibility Controls : Standardize solvent residues (e.g., via Karl Fischer titration) and humidity levels during testing .

Methodological Resources

  • Synthesis & Purification : Refer to protocols for carbamate derivatives in Acta Crystallographica Section E .
  • Safety & Storage : Follow GHS guidelines from PubChem and supplier SDS .
  • Environmental Studies : Implement INCHEMBIOL project frameworks for fate analysis .

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